2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide
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Overview
Description
The compound “2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide” is a chemical compound with a molecular formula of C22H24N4O3. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as the one present in the compound, can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its molecular formula, C22H24N4O3. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring in the compound can undergo various chemical reactions. For instance, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized various derivatives of 1,3,4-oxadiazole, focusing on their potential as lipoxygenase inhibitors, which could indicate anti-inflammatory properties (Aziz‐ur‐Rehman et al., 2016). Another study explored the acetyl- and butyrylcholinesterase inhibitory activities of 5-aryl-1,3,4-oxadiazoles, aiming at applications in treating neurodegenerative diseases like dementia and myasthenia gravis (Václav Pflégr et al., 2022).
Chemical Transformations
The chemical reactivity of oxadiazolium salts with cyanamide has been studied, resulting in the formation of 1-substituted 3-amino-1,2,4-triazoles, showcasing the versatility of oxadiazole derivatives in synthesizing heterocyclic compounds (G. Boyd & S. Dando, 1971).
Material Science Applications
In material science, a bis(1,3,4-oxadiazole) system was synthesized and utilized as an efficient hole-blocking material in organic light-emitting diodes (OLEDs), demonstrating the potential of oxadiazole derivatives in electronic and photonic applications (Changsheng Wang et al., 2001).
Antitumor and Apoptosis Inducing Activity
The antitumor activity of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives has been investigated, with some compounds showing promise as potential anticancer agents. This research highlights the therapeutic potential of oxadiazole derivatives in oncology (Catalin V. Maftei et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various targets and cause changes in their function .
Biochemical Pathways
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Properties
IUPAC Name |
2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(2-methoxyethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-3-13(15(22)18-8-10-24-2)21-9-4-5-12(17(21)23)16-19-14(20-25-16)11-6-7-11/h4-5,9,11,13H,3,6-8,10H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYLEWPMLJEJCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)N1C=CC=C(C1=O)C2=NC(=NO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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